7-Amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one
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Overview
Description
(S)-7-AMINO-5-(4-METHOXYBENZYL)-5-AZASPIRO[2.4]HEPTAN-4-ONE is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-AMINO-5-(4-METHOXYBENZYL)-5-AZASPIRO[2.4]HEPTAN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a series of cyclization reactions. For instance, the preparation of spiro[2.4]heptane analogues often involves the transformation of spiro[2.4]heptan-4-one into various intermediates, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-7-AMINO-5-(4-METHOXYBENZYL)-5-AZASPIRO[2.4]HEPTAN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-7-AMINO-5-(4-METHOXYBENZYL)-5-AZASPIRO[2.4]HEPTAN-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-7-AMINO-5-(4-METHOXYBENZYL)-5-AZASPIRO[2.4]HEPTAN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptan-4-one: A precursor in the synthesis of (S)-7-AMINO-5-(4-METHOXYBENZYL)-5-AZASPIRO[2.4]HEPTAN-4-ONE.
Spiro[2.4]heptane analogues: Compounds with similar spirocyclic structures used in various chemical and biological studies.
Uniqueness
The uniqueness of (S)-7-AMINO-5-(4-METHOXYBENZYL)-5-AZASPIRO[2.4]HEPTAN-4-ONE lies in its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C14H18N2O2 |
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Molecular Weight |
246.30 g/mol |
IUPAC Name |
7-amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one |
InChI |
InChI=1S/C14H18N2O2/c1-18-11-4-2-10(3-5-11)8-16-9-12(15)14(6-7-14)13(16)17/h2-5,12H,6-9,15H2,1H3 |
InChI Key |
NLRCBCRYOXXWKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(C3(C2=O)CC3)N |
Origin of Product |
United States |
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